molecular formula C15H17N3 B2890482 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240850-31-0

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2890482
CAS No.: 1240850-31-0
M. Wt: 239.322
InChI Key: VNJFITZTBHKPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a piperazine ring substituted with a propargyl (prop-2-ynyl) group at the 4-position, connected via a methylene bridge to the aromatic ring. This compound belongs to a class of nitrogen-containing heterocycles frequently explored in medicinal chemistry for their ability to modulate biological targets, particularly in kinase inhibition and receptor binding. The propargyl group introduces alkyne functionality, enabling applications in click chemistry for bioconjugation or further derivatization .

Properties

IUPAC Name

4-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-7-17-8-10-18(11-9-17)13-15-5-3-14(12-16)4-6-15/h1,3-6H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFITZTBHKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 4-prop-2-ynylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the prop-2-ynyl group.

    Cyclization Reactions: The presence of the prop-2-ynyl group allows for cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Acids: Such as hydrochloric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the prop-2-ynyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a chemical compound featuring a benzonitrile moiety linked to a piperazine derivative. It has a molecular formula of C15H17N3C_{15}H_{17}N_3 and a molecular weight of approximately 239.322 g/mol. The compound's structure includes a prop-2-ynyl group attached to the piperazine nitrogen, potentially contributing to its biological activity and reactivity. It has a melting point of around 69°C and a boiling point of approximately 342.5°C at standard atmospheric pressure.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry The compound can be a building block in synthesizing pharmaceuticals targeting various diseases.
  • Agrochemicals It serves as an intermediate in creating new herbicides and pesticides.
  • Material Science It can be used in developing novel materials with specific properties.

The specific biological activity of this compound is still under investigation, but its structural similarities to known bioactive compounds suggest promising therapeutic applications.

Research and Interaction Studies

Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Preliminary studies suggest:

  • The compound may interact with specific enzymes involved in metabolic pathways.
  • It could potentially bind to receptor sites, modulating cellular signaling processes.

These studies are crucial for optimizing the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The prop-2-ynyl group can participate in covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Modified Benzonitriles

Key structural analogs differ in the substituents on the piperazine ring or the benzonitrile core:

Compound Substituent Key Properties Reference
4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile Methyl (CH₃) MP: 65–67°C; ESI-MS (M+H⁺): 216; used in aldehyde synthesis via formic acid treatment
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile Methyl (CH₃) Purity: ≥97%; molecular weight: 215.3; CAS: 864069-00-1
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Hydroxypyrimidine Pharmacological relevance (e.g., rilpivirine impurity); CAS: 189956-45-4
Target compound (propargyl-substituted) Prop-2-ynyl (C≡CH) Alkyne functionality enables click chemistry; potential for covalent binding

Key Observations :

  • Methyl-substituted analogs (e.g., ) exhibit lower molecular weights and simpler synthetic routes but lack the reactive alkyne group critical for conjugation.
  • Hydroxypyrimidine derivatives (e.g., ) prioritize hydrogen-bonding interactions, as seen in receptor-ligand studies (e.g., hydrogen bonds with ARG 372 in PDB 3K6P ).
  • The propargyl group in the target compound enhances versatility in drug design, enabling modular synthesis (e.g., triazole formation via azide-alkyne cycloaddition ).

Physicochemical and Spectroscopic Data

Melting Points and Stability
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile : MP 65–67°C vs. TF2 (diarylpyrimidine): MP 202–205°C . The higher melting point of TF2 correlates with its extended aromatic system and hydrogen-bonding capacity.
  • 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile: Stability under acidic conditions (e.g., formic acid reflux ) contrasts with the thermal sensitivity of propargyl groups, which may require inert atmospheres during synthesis.
Spectroscopic Characterization
  • ESI-MS : Methyl-substituted analogs show (M+H⁺) peaks at m/z 216 , while diarylpyrimidines (e.g., TF2) confirm molecular weights via exact mass spectrometry .
  • 1H NMR : Propargyl protons resonate near δ 2.5–3.0 ppm (C≡CH), distinct from methylpiperazine signals (δ 2.2–2.4 ppm) .

Biological Activity

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a chemical compound belonging to the piperazine derivatives class, which are known for their diverse biological and pharmaceutical activities. This compound features a unique structure characterized by a piperazine ring substituted with a prop-2-ynyl group and a benzonitrile moiety, which enhances its potential interactions with biological targets.

The molecular formula of this compound is C15H17N3, with a molecular weight of 239.32 g/mol. The compound's structural characteristics contribute to its biological activity by enabling it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. The piperazine ring can engage in interactions with neurotransmitter receptors, while the prop-2-ynyl group may facilitate covalent bonding with target molecules, enhancing binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that piperazine derivatives possess significant antimicrobial properties. The presence of the prop-2-ynyl group in this compound may enhance its efficacy against various bacterial strains.

2. Antiviral Properties
Preliminary research suggests potential antiviral activity, making it a candidate for further investigation in the context of viral infections.

3. Neuropharmacological Effects
Given its structural similarity to other piperazine compounds known for central nervous system (CNS) effects, this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for CNS disorders.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that derivatives of piperazine, including this compound, showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Neuropharmacology Research indicated that similar compounds affect serotonin and dopamine receptors, implying that this compound could modulate these pathways .
Antiviral Screening Initial screenings revealed that compounds with similar structures exhibited antiviral properties against influenza viruses, warranting further exploration of this compound in antiviral research .

Comparison with Similar Compounds

Comparative analysis with other piperazine derivatives reveals the unique aspects of this compound:

CompoundStructural FeaturesBiological Activity
4-Methylpiperazin-1-ylmethylbenzonitrile Methyl group instead of propynylModerate CNS activity
4-Benzoylpiperazin-1-ylnitrile Benzoyl group substitutionEnhanced receptor binding but lower antimicrobial activity

Q & A

Basic: What are the common synthetic routes for preparing 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution, where 4-(piperazin-1-yl)benzonitrile reacts with propargyl bromide under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Key parameters include:

  • Temperature control : Maintain 0–5°C to suppress side reactions like alkyne polymerization.
  • Solvent selection : Polar aprotic solvents (DMF or acetonitrile) enhance reactivity.
  • Stoichiometry : Use 1.2 equivalents of propargyl bromide to drive completion.
    Purification via column chromatography (ethyl acetate/hexane, 3:7) yields ≥95% purity. Monitor reaction progress via TLC (Rf ~0.4). Advanced variants employ flow chemistry for scalability, reducing reaction time from 12 hours to 2 hours .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure?

Methodological Answer:
A multi-spectral approach is essential:

  • ¹H NMR (400 MHz, CDCl₃): Propargyl protons appear as a singlet at δ 1.95 ppm; piperazine CH₂ groups resonate between δ 2.65–3.10 ppm.
  • ¹³C NMR : Nitrile carbon at δ 118.7 ppm; alkyne carbons at δ 70.2 and 83.5 ppm.
  • IR spectroscopy : C≡N stretch (~2225 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).
  • HRMS-ESI : Exact mass confirmation (e.g., [M+H]⁺ calculated: 260.1375; observed: 260.1378). For crystallographic validation, single-crystal X-ray diffraction resolves chair conformations of the piperazine ring .

Advanced: How does the spatial arrangement of substituents influence bioactivity, and what computational methods predict these interactions?

Methodological Answer:
The piperazine ring’s chair conformation positions the propynyl group axially, optimizing hydrophobic interactions with target proteins. Computational strategies include:

  • Molecular docking (AutoDock Vina): Predicts binding modes using AMBER force fields. For example, π-π stacking between the benzonitrile ring and Tyr residues yields binding energies ≤-7.8 kcal/mol.
  • CoMFA analysis : Maps steric/electrostatic requirements; contour plots show optimal propynyl orientation for kinase inhibition.
  • MD simulations (NAMD): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How should researchers resolve contradictory data in biological assays?

Methodological Answer:
Implement a three-phase protocol:

Technical replication : Repeat assays under identical conditions (n ≥ 3) to quantify intrinsic variability.

Orthogonal validation : Switch detection methods (e.g., MTT → ATP-based viability assays).

Environmental standardization : Control cell passage numbers (≤20), serum batches, and CO₂ levels (5% ±0.2%).
For pharmacokinetic discrepancies, conduct species-matched LC-HRMS metabolic profiling to identify interspecies CYP450 differences. Use four-parameter logistic models for dose-response meta-analysis .

Basic: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • PPE : Nitrile gloves (≥8 mil), ANSI Z87.1 goggles, and Type II-B respirators for powder handling.
  • Storage : Amber glass under nitrogen at 2–8°C to prevent oxidation.
  • Spill management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite.
  • Exposure monitoring : Quarterly urinary thiocyanate tests for personnel due to nitrile metabolism risks .

Advanced: How can synthetic pathways be optimized for improved atom economy and enantiomeric purity?

Methodological Answer:

  • Tandem catalysis : Copper(I)-BINOL complexes (5 mol%) enable one-pot propargylation-cyclization (82% atom economy vs. 63% in stepwise methods).
  • Chiral analysis : Chiralpak IC column (hexane:IPA 85:15) confirms ≥99% ee.
  • Flow chemistry : Immobilized Pd nanoparticles achieve space-time yields of 12 g/L·h with <5 ppm metal residue.
  • Green metrics : Solvent recycling (DMF via falling film evaporation) reduces E-factor from 18.7 to 6.3 .

Basic: What structural analogs have been studied, and how do their activities compare?

Methodological Answer:
Key analogs include:

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile : Lower potency (IC₅₀ = 8.2 μM vs. 5.1 μM for parent) due to reduced steric bulk.
  • 4-[(4-Benzylpiperazin-1-yl)methyl]benzonitrile : Improved logBB (-0.3 vs. -1.2) but reduced solubility (0.8 mg/mL vs. 4.2 mg/mL).
    SAR studies show electron-withdrawing groups on piperazine enhance binding (ΔG = -9.4 kcal/mol for propynyl vs. -8.1 kcal/mol for methyl) .

Advanced: What in silico strategies predict environmental fate, and what experimental validation is required?

Methodological Answer:

  • EPI Suite BIOWIN : Estimates biodegradation probability (BIOWIN3 >0.5 suggests moderate persistence).
  • QSAR models : Predict log Kow = 2.1 ±0.3, indicating bioaccumulation potential.
  • Experimental validation :
    • OECD 301D closed bottle tests (28-day BOD >60%).
    • Hydrolysis studies (pH 4, 7, 9 at 40°C) with LC-MS/MS degradation profiling.
    • Sediment-water partitioning (OECD 106) across soil types (clay content 10–30%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.